

# An In-depth Technical Guide to the Physicochemical Properties of 1-Deoxysphingosine

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## Compound of Interest

Compound Name: 1-Deoxysphingosine

Cat. No.: B1256055

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## For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, biological signaling pathways, and relevant experimental methodologies for **1-Deoxysphingosine**. This atypical sphingolipid is of increasing interest in the scientific community due to its association with various pathological conditions, including hereditary sensory and autonomic neuropathy type 1 (HSAN1), diabetes, and chemotherapy-induced peripheral neuropathy.

## Physicochemical Properties of 1-Deoxysphingosine

**1-Deoxysphingosine** (deoxySO) is a class of atypical sphingolipids that lack the C1 hydroxyl group characteristic of canonical sphingolipids like sphingosine. This structural difference is fundamental to their metabolic fate and biological activity. They are formed when the enzyme serine palmitoyltransferase (SPT) utilizes L-alanine instead of L-serine as a substrate.<sup>[1]</sup> The absence of the C1-OH group prevents their degradation through the canonical sphingolipid catabolic pathway, leading to their accumulation and associated cytotoxicity.<sup>[2]</sup>

Data on the physicochemical properties of **1-Deoxysphingosine** and its saturated counterpart, 1-Deoxysphinganine, are summarized below. It is important to note the existence of different isomers of **1-Deoxysphingosine**, primarily differing in the position and configuration of the

double bond. The native form has been identified as having a cis (Z) double bond at position 14, while the commercially available synthetic standard often has a trans (E) double bond at position 4.<sup>[2][3]</sup>

Property	1-Deoxysphingosine (m18:1(14Z)) - Native Form	1-Deoxysphingosine (m18:1(4E)) - Synthetic	1-Deoxysphinganine (m18:0) - Saturated Form
Molecular Formula	C <sub>18</sub> H <sub>37</sub> NO <sup>[4]</sup>	C <sub>18</sub> H <sub>37</sub> NO <sup>[5]</sup>	C <sub>18</sub> H <sub>39</sub> NO <sup>[1]</sup>
Molecular Weight	283.5 g/mol <sup>[4]</sup>	283.5 g/mol <sup>[5]</sup>	285.5 g/mol <sup>[1]</sup>
CAS Number	2190487-94-4 <sup>[4]</sup>	193222-34-3 <sup>[5]</sup>	196497-48-0 <sup>[1]</sup>
Appearance	-	Powder	Crystalline solid
Melting Point	Data not available	Data not available	Data not available
Boiling Point	Data not available	Data not available	Data not available
pKa	Data not available	Data not available	Data not available
Solubility	DMF: 10 mg/mlDMSO: 2 mg/mlEthanol: miscible <sup>[4]</sup>	DMF: 10 mg/mlDMSO: 2 mg/mlEthanol: miscible <sup>[5]</sup>	DMF: 10 mg/mlDMSO: 2 mg/mlEthanol: miscible
Stability	≥ 2 years at -20°C <sup>[4]</sup>	≥ 1 year at -20°C <sup>[6]</sup>	≥ 4 years at -20°C
Storage Temperature	-20°C <sup>[4]</sup>	-20°C	-20°C

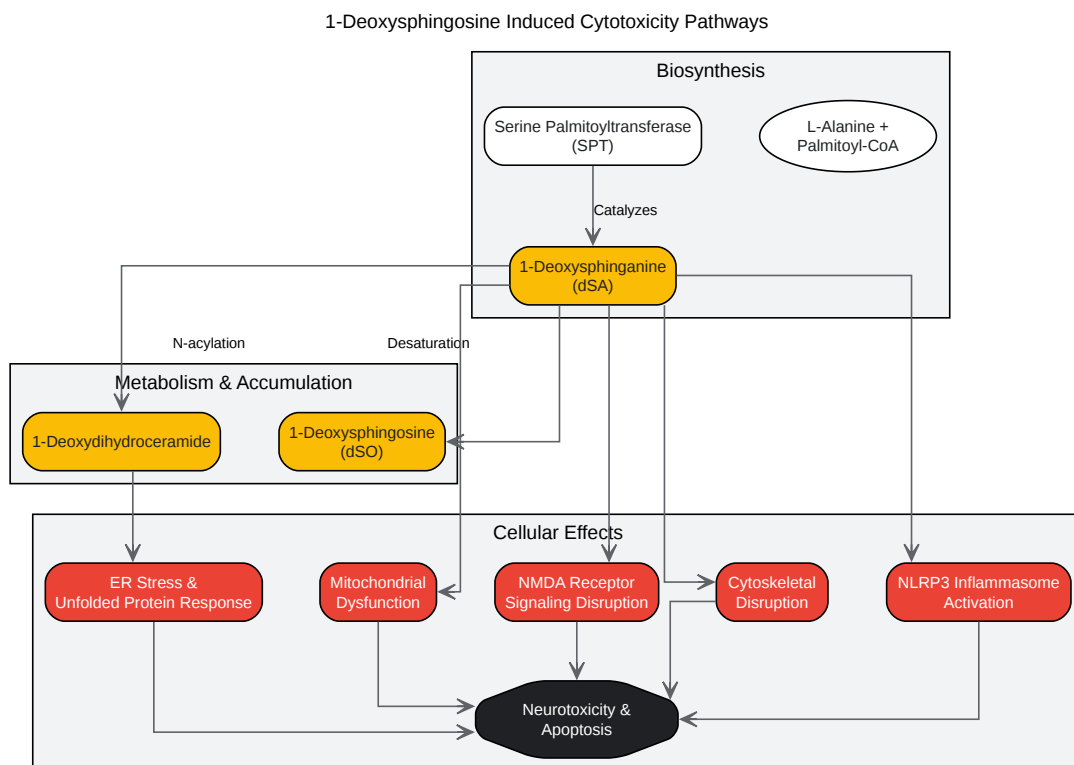
## Signaling Pathways of 1-Deoxysphingosine

The accumulation of 1-deoxysphingolipids has been linked to several pathological signaling cascades, primarily exerting neurotoxic and cytotoxic effects. Key pathways identified include the induction of endoplasmic reticulum (ER) stress, mitochondrial dysfunction, and modulation of nuclear hormone receptor activity.

## Neurotoxicity and Cytotoxicity Pathways

1-Deoxysphingolipids are known to be neurotoxic, a characteristic central to the pathology of HSAN1 and implicated in chemotherapy-induced neuropathy.[7] The proposed mechanisms involve:

- **ER Stress and the Unfolded Protein Response (UPR):** The accumulation of 1-deoxysphinganine leads to the production of very-long-chain 1-deoxyceramides, which induces ER stress and activates the unfolded protein response, ultimately leading to cell toxicity.[8]
- **Mitochondrial Dysfunction:** 1-deoxysphingolipids can accumulate in mitochondria, leading to swelling, fragmentation, and overall dysfunction, which can trigger apoptosis.[2]
- **NMDA Receptor Signaling:** 1-deoxysphinganine has been shown to induce neurotoxicity by targeting N-methyl-D-aspartate receptor (NMDAR) signaling.[9] This can lead to an irreversible depolarization of the neuronal membrane potential.[9]
- **Cytoskeletal Disruption:** These lipids can cause a rapid disruption of the neuronal cytoskeleton, further contributing to neurodegeneration.[9]
- **Inflammasome Activation:** 1-deoxysphingolipids can cause the accumulation of autophagosomes and lysosomes, leading to the activation of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammation.[10]



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### 1-Deoxysphingosine Induced Cytotoxicity Pathways

## Modulation of Nuclear Hormone Receptors

Recent studies have identified **1-deoxysphingosines** as signaling molecules that can modulate the activity of nuclear hormone receptors. Specifically, they have been shown to:

- Bind to COUP-TFs: **1-deoxysphingosines** can bind to the ligand-binding domains of NR2F1/2 (COUP-TFs), which are critical for the development of the nervous system, heart, and lymphatic vessels.[\[11\]](#)
- Regulate Gene Transcription: By binding to COUP-TFs, **1-deoxysphingosines** can modulate their transcriptional activity at physiological concentrations, influencing cellular differentiation programs.[\[11\]](#)[\[12\]](#) This suggests a role for these lipids beyond being merely toxic dead-end metabolites.

## Experimental Protocols

### Quantification of 1-Deoxysphingosine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of sphingolipids, including **1-deoxysphingosine**, in biological matrices.[\[13\]](#)

Objective: To extract and quantify total **1-deoxysphingosine** from plasma or cell samples.

Materials:

- Biological sample (plasma, cell pellet)
- Internal Standard (e.g., C17-**1-deoxysphingosine**)
- Chloroform, Methanol, Hydrochloric Acid (HCl), Ammonium Hydroxide
- LC-MS/MS system with a C18 column

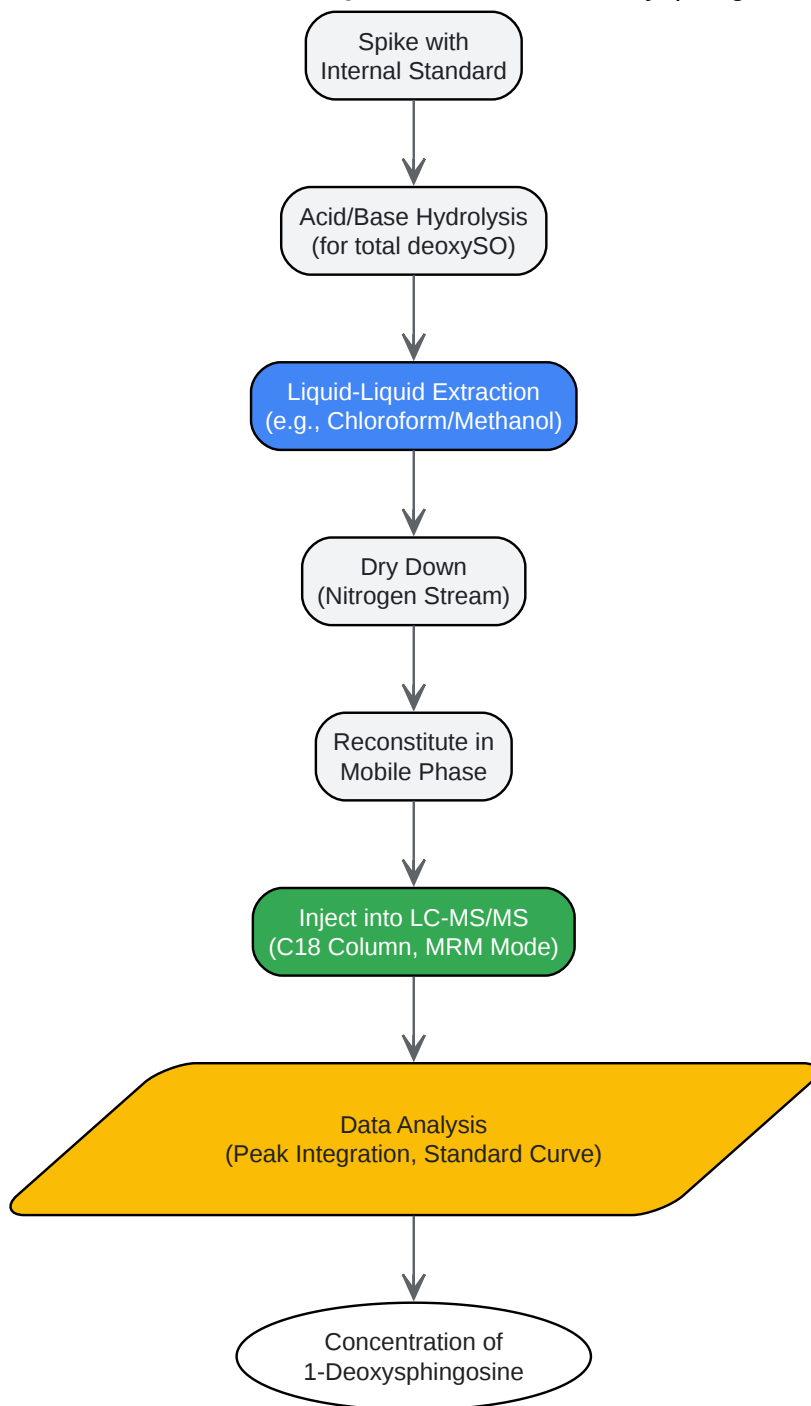
Methodology:

- Sample Preparation:
  - Thaw biological samples on ice.

- To 100  $\mu$ L of plasma or a cell pellet suspension, add a known amount of the internal standard.
- For total **1-deoxysphingosine** (free and N-acylated), perform acid/base hydrolysis. Add strong base (e.g., 10 M KOH in methanol) and incubate at an elevated temperature (e.g., 65°C) for several hours to overnight to cleave N-acyl chains.<sup>[14]</sup>
- Lipid Extraction (Folch Method Variation):
  - Neutralize the hydrolyzed sample with a strong acid (e.g., HCl).
  - Add a 2:1 mixture of chloroform:methanol to the sample, vortex thoroughly to create a single phase.
  - Induce phase separation by adding a smaller volume of water or a salt solution.
  - Centrifuge to separate the aqueous (upper) and organic (lower) phases.
  - Carefully collect the lower organic phase containing the lipids.
  - Wash the organic phase with an alkaline water solution to remove contaminants.
  - Dry the final organic phase under a stream of nitrogen.
- LC-MS/MS Analysis:
  - Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol).
  - Inject the sample onto a C18 reverse-phase column.
  - Use a gradient elution with mobile phases typically consisting of methanol/water mixtures with additives like formic acid or ammonium formate to improve ionization.
  - Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode.
    - Parent Ion (Q1): The m/z of protonated **1-deoxysphingosine** ( $[M+H]^+$ ).
    - Fragment Ion (Q3): A characteristic fragment ion generated by collision-induced dissociation.

- Monitor the specific MRM transitions for both the analyte and the internal standard.
- Data Analysis:
  - Integrate the peak areas for both the analyte and the internal standard.
  - Calculate the ratio of the analyte peak area to the internal standard peak area.
  - Determine the concentration of **1-deoxysphingosine** in the original sample by comparing this ratio to a standard curve generated with known concentrations of the analyte.

## Workflow for LC-MS/MS Quantification of 1-Deoxysphingosine

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## Workflow for LC-MS/MS Quantification



## Cytotoxicity Assay (MTT or LDH Release)

To assess the cytotoxic effects of **1-deoxysphingosine** on a specific cell line (e.g., neuronal cells like SH-SY5Y or dorsal root ganglion neurons).

Objective: To determine the dose-dependent cytotoxicity of **1-deoxysphingosine**.

Materials:

- 96-well cell culture plates
- Cell line of interest
- Complete cell culture medium
- **1-Deoxysphingosine** stock solution (e.g., in ethanol or DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or LDH (Lactate Dehydrogenase) release assay kit
- Solubilization buffer (for MTT assay, e.g., DMSO or acidified isopropanol)
- Plate reader

Methodology:

- Cell Seeding:
  - Culture cells to ~80% confluency.
  - Trypsinize and count the cells.
  - Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells per well) in 100  $\mu$ L of complete medium.
  - Incubate for 24 hours to allow for cell attachment.
- Compound Treatment:

- Prepare serial dilutions of **1-deoxysphingosine** in cell culture medium from the stock solution. It may be necessary to complex the lipid with bovine serum albumin (BSA) for better solubility and delivery to the cells.<sup>[15]</sup>
- Remove the old medium from the wells.
- Add 100 µL of the medium containing the different concentrations of **1-deoxysphingosine** to the treatment wells.
- Include control wells:
  - Vehicle Control: Cells treated with medium containing the same concentration of the solvent (e.g., ethanol/BSA) used for the highest dose of **1-deoxysphingosine**.
  - Untreated Control: Cells in medium only.
  - Maximum Lysis Control (for LDH assay): Cells to be treated with a lysis buffer at the end of the experiment.
- Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).
- Viability/Cytotoxicity Measurement:
  - For MTT Assay (Measures Metabolic Activity):
    - Add MTT reagent to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
    - Carefully remove the medium and add a solubilization buffer to dissolve the formazan crystals.
    - Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
  - For LDH Release Assay (Measures Membrane Integrity):
    - Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

- Add the LDH reaction mix according to the manufacturer's protocol. This measures the amount of LDH enzyme released from damaged cells into the medium.
- Incubate as required by the kit.
- Measure the absorbance at the specified wavelength.
- Data Analysis:
  - Subtract the background absorbance (from medium-only wells).
  - Calculate the percentage of cell viability or cytotoxicity for each treatment group relative to the vehicle control.
  - Plot the percentage of viability/cytotoxicity against the compound concentration to determine the IC<sub>50</sub> (half-maximal inhibitory concentration).

This guide provides foundational information for researchers working with **1-Deoxysphingosine**. Due to its complex biology and role in disease, further investigation into its properties and mechanisms of action is crucial for developing potential therapeutic interventions.

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